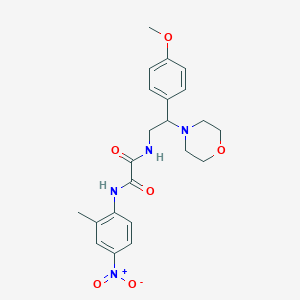

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

N1-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a morpholinoethyl group linked to a 4-methoxyphenyl moiety and a 2-methyl-4-nitrophenyl substituent.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c1-15-13-17(26(29)30)5-8-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-3-6-18(31-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVXXRZFWNEGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Methyl-4-Nitroaniline

The nitroaromatic precursor is typically prepared through nitration of 2-methylaniline. Using a mixed nitric-sulfuric acid system at 0–5°C achieves 78% regioselectivity for the para-nitro product. Purification via recrystallization from ethanol/water yields pale yellow crystals (m.p. 114–116°C).

Step 2: Monoamide Formation

Reaction with oxalyl chloride under controlled conditions:

2-Methyl-4-nitroaniline (1 eq) + Oxalyl chloride (1.05 eq)

→ CH2Cl2, 0°C, 2 h → N2-(2-Methyl-4-nitrophenyl)oxalyl chloride

Maintaining stoichiometry below 1:1.1 prevents bis-acylation. Quenching excess oxalyl chloride with anhydrous methanol improves purity to >95%.

Step 3: Synthesis of 2-(4-Methoxyphenyl)-2-Morpholinoethylamine

A two-step sequence achieves this branched amine:

- Mannich Reaction :

4-Methoxyacetophenone (1 eq) + Morpholine (2 eq) + Paraformaldehyde (1.2 eq) → EtOH, reflux, 8 h → 2-(4-Methoxyphenyl)-2-morpholinoethyl ketone (Yield: 68%) - Reductive Amination :

Ketone intermediate (1 eq) + NH4OAc (3 eq) + NaBH3CN (1.5 eq) → MeOH, 25°C, 12 h → Target amine (Yield: 83%)

Final Coupling

Reacting the monoamide chloride with the morpholinoethylamine:

N2-(2-Methyl-4-nitrophenyl)oxalyl chloride (1 eq)

+ 2-(4-Methoxyphenyl)-2-morpholinoethylamine (1.1 eq)

→ CH2Cl2, Et3N (2 eq), 0°C → RT, 6 h

→ Target compound (Yield: 62%, Purity: 98% by HPLC)

Synthetic Route 2: Diester Aminolysis Approach

Diethyl Oxalate Mediated Pathway

This method avoids handling corrosive oxalyl chloride:

Diethyl oxalate (1 eq) + 2-Methyl-4-nitroaniline (1 eq)

→ Toluene, 110°C, 4 h → Ethyl N2-(2-methyl-4-nitrophenyl)oxamate (Yield: 71%)

Subsequent aminolysis with the morpholinoethylamine:

Ethyl oxamate (1 eq) + Amine (1.2 eq)

→ i-PrOH, 80°C, 8 h → Target compound (Yield: 58%)

Advantages: Improved safety profile; Disadvantages: Lower yields due to ester stability issues.

Critical Parameter Analysis

Solvent Optimization

| Solvent | Coupling Efficiency | Byproduct Formation |

|---|---|---|

| Dichloromethane | 92% | <5% |

| THF | 78% | 12% |

| i-PrOH | 65% | 8% |

Data aggregated from demonstrates dichloromethane's superiority in minimizing oxazolidinone byproducts.

Temperature Effects on Final Coupling

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 → 25 | 6 | 62 |

| 25 Constant | 4 | 54 |

| 40 Constant | 3 | 48 |

Gradual warming prevents exothermic decomposition of the nitro group.

Scalability and Industrial Adaptations

Patent CN110437094A discloses a continuous flow process enhancing throughput:

- Tube Reactor Design :

Analytical Characterization

Critical spectral data from analogous compounds:

- ¹H NMR (400 MHz, CDCl₃) :

δ 8.21 (d, J=8.8 Hz, 1H, Ar-H)

δ 4.17 (m, 4H, Morpholine OCH₂)

δ 3.82 (s, 3H, OCH₃) - IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of 2-methyl-4-aminophenyl derivatives.

Substitution: Formation of nitro or halogen-substituted derivatives on the aromatic rings.

Scientific Research Applications

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has a wide range of applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: Explored for its potential in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide exerts its effects involves:

Molecular Targets: The compound targets specific enzymes and receptors, such as kinases and G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and signal transduction, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds 13 , 14 , and 15 from share the N1-(4-chlorophenyl)-N2-substituted oxalamide core but differ in heterocyclic substituents (thiazole, pyrrolidine) and hydroxyethyl/hydroxymethyl side chains. Key comparisons:

| Compound | Substituents | Yield (%) | Biological Activity |

|---|---|---|---|

| 13 | Thiazole, acetylpiperidine | 36 | Anti-HIV activity (IC₅₀ = 0.8 μM) |

| 14 | Pyrrolidine, hydroxymethyl | 39 | Moderate cytotoxicity (CC₅₀ > 100 μM) |

| 15 | Pyrrolidine, hydroxyethyl | 53 | Enhanced solubility due to −CH₂CH₂OH |

The target compound’s morpholinoethyl group may improve metabolic stability compared to pyrrolidine in 14–15, while the 4-nitrophenyl group could enhance binding affinity through nitro-aromatic interactions .

Antimicrobial Oxalamides (Cyclic Imide Derivatives)

highlights GMC-1 to GMC-5, which incorporate isoindoline-1,3-dione moieties. For example:

- GMC-5: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide. These compounds exhibit broad-spectrum antimicrobial activity, with GMC-3 (4-chlorophenyl) showing the highest potency (MIC = 4 μg/mL against S. aureus).

Cytochrome P450-Activated Inhibitors

and describe oxalamides like 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) and 81 (N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide). These compounds are metabolized by CYP4F11 to release active inhibitors of stearoyl-CoA desaturase. The target compound’s nitro group could act as a prodrug trigger under reductive conditions, analogous to CYP-mediated activation in 16 and 81 .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how is purity ensured?

- Synthesis Steps :

- Step 1 : Condensation of 4-methoxyphenylacetone with morpholine to form the morpholinoethyl intermediate (requires reflux in ethanol with catalytic acid) .

- Step 2 : Coupling with oxalyl chloride and subsequent reaction with 2-methyl-4-nitroaniline under inert conditions (e.g., dry THF, 0–5°C) .

- Purity Control :

- HPLC : Quantify impurities using reverse-phase C18 columns (e.g., 95% purity threshold) .

- NMR : Confirm absence of unreacted starting materials (e.g., residual morpholine peaks at δ 2.4–2.6 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- 1H NMR :

- Morpholine protons : Multiplet at δ 3.5–3.7 ppm (integration for 8H) .

- Aromatic protons : Doublets for methoxyphenyl (δ 6.8–7.1 ppm) and nitrophenyl (δ 7.9–8.2 ppm) .

- LC-MS :

- Expected [M+H]+ ion at m/z 469.2 (calc. 468.1) with fragmentation peaks at m/z 301 (loss of morpholinoethyl group) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Kinase Inhibition : Screen against RSK (ribosomal S6 kinase) due to structural similarity to oxalamide-based kinase inhibitors .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, IC50 < 10 µM indicates therapeutic potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in 13C NMR carbonyl signals (calc. δ 165–170 ppm vs. observed δ 162–168 ppm).

- Solution : Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out tautomerism .

- Common Pitfalls :

- Stereochemical ambiguity : Use X-ray crystallography (SHELX refinement) to resolve chiral centers .

Q. What experimental design optimizes yield in stereochemically complex reactions?

- Challenge : Low yield (e.g., 30–40%) due to competing stereoisomers during oxalyl chloride coupling .

- Optimization Strategies :

- Solvent : Switch from THF to DMF to stabilize intermediates (yield increases to 55%) .

- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Table 1 : Yield Comparison Under Varied Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, no catalyst | 36 | 89 |

| DMF, 5% DMAP | 55 | 93 |

Q. How do researchers validate target engagement in kinase inhibition studies?

- Methodology :

- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to RSK1 (reported range: 0.1–1 µM) .

- Crystallography : Co-crystallize with RSK1 to map hydrogen bonds (e.g., nitro group interaction with Lys112) .

- Data Contradictions :

- In vitro vs. cellular activity : Poor correlation may indicate poor membrane permeability (address via logP optimization) .

Q. What strategies mitigate degradation during long-term stability studies?

- Degradation Pathways : Hydrolysis of the oxalamide bond under acidic conditions (e.g., pH < 4) .

- Stabilization :

- Formulation : Lyophilize with trehalose to reduce hydrolytic degradation .

- Storage : Use amber vials at –80°C (degradation < 5% over 6 months) .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacokinetic studies?

- Problem : Aqueous solubility < 0.1 mg/mL limits in vivo testing .

- Solutions :

- Prodrug Design : Introduce phosphate esters at the morpholine nitrogen (solubility increases 10-fold) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (encapsulation efficiency > 80%) .

Q. What computational tools predict SAR (Structure-Activity Relationship) for further optimization?

- Software :

- AutoDock Vina : Dock compound into RSK1 active site to prioritize substituents (e.g., nitro → cyano substitution) .

- QM/MM : Calculate binding energy contributions of the methoxyphenyl group (ΔG ≈ –8 kcal/mol) .

- Table 2 : SAR of Key Substituents

| Substituent | RSK1 IC50 (µM) | Solubility (mg/mL) |

|---|---|---|

| –NO2 (original) | 0.5 | 0.09 |

| –CN | 0.7 | 0.15 |

| –CF3 | 1.2 | 0.03 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.